molecular formula C5H6S4 B14455699 5-Ethylsulfanyldithiole-3-thione CAS No. 74477-37-5

5-Ethylsulfanyldithiole-3-thione

Cat. No.: B14455699
CAS No.: 74477-37-5
M. Wt: 194.4 g/mol
InChI Key: MGMQIQKCCHWZIG-UHFFFAOYSA-N
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Description

5-Ethylsulfanyldithiole-3-thione is a sulfur-containing heterocyclic compound. It belongs to the class of 1,2-dithiole-3-thiones, which are known for their diverse biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethylsulfanyldithiole-3-thione typically involves the reaction of ethyl sulfide with carbon disulfide and a suitable base. One common method is the reaction of ethyl sulfide with carbon disulfide in the presence of sodium hydroxide, followed by cyclization to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Ethylsulfanyldithiole-3-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Ethylsulfanyldithiole-3-thione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing heterocycles.

    Biology: The compound has shown potential as an antioxidant and anti-inflammatory agent.

    Medicine: It is being investigated for its potential use in treating diseases such as cancer and neurodegenerative disorders.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Ethylsulfanyldithiole-3-thione involves its ability to release hydrogen sulfide (H₂S), a gaseous signaling molecule. H₂S plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and anti-inflammatory responses. The compound interacts with molecular targets such as ion channels and enzymes, modulating their activity and leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethyl-1,2-dithiole-3-thione: Known for its antioxidant properties.

    Anethole dithiolethione: Used as a chemopreventive agent.

    S-Danshensu: Exhibits cardioprotective effects.

Uniqueness

5-Ethylsulfanyldithiole-3-thione is unique due to its specific ethylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to other 1,2-dithiole-3-thiones. Its ability to release H₂S in a controlled manner makes it particularly valuable for research and therapeutic applications .

Properties

CAS No.

74477-37-5

Molecular Formula

C5H6S4

Molecular Weight

194.4 g/mol

IUPAC Name

5-ethylsulfanyldithiole-3-thione

InChI

InChI=1S/C5H6S4/c1-2-7-5-3-4(6)8-9-5/h3H,2H2,1H3

InChI Key

MGMQIQKCCHWZIG-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC(=S)SS1

Origin of Product

United States

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